molecular formula C17H16BrN5O B5185478 2-(1H-1,2,3-benzotriazol-1-yl)-N'-[1-(4-bromophenyl)ethylidene]propanohydrazide

2-(1H-1,2,3-benzotriazol-1-yl)-N'-[1-(4-bromophenyl)ethylidene]propanohydrazide

Cat. No. B5185478
M. Wt: 386.2 g/mol
InChI Key: MWEXXHNYYKHYPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1H-1,2,3-benzotriazol-1-yl)-N'-[1-(4-bromophenyl)ethylidene]propanohydrazide, also known as BBP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BBP is a hydrazide derivative that has been synthesized through a variety of methods, and its mechanism of action and physiological effects have been studied extensively.

Mechanism of Action

The mechanism of action of 2-(1H-1,2,3-benzotriazol-1-yl)-N'-[1-(4-bromophenyl)ethylidene]propanohydrazide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer cell growth and proliferation. 2-(1H-1,2,3-benzotriazol-1-yl)-N'-[1-(4-bromophenyl)ethylidene]propanohydrazide has also been shown to have antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective properties.
Biochemical and Physiological Effects:
2-(1H-1,2,3-benzotriazol-1-yl)-N'-[1-(4-bromophenyl)ethylidene]propanohydrazide has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth and induction of apoptosis, reduction of oxidative stress and inflammation in the brain, and antioxidant and anti-inflammatory effects. 2-(1H-1,2,3-benzotriazol-1-yl)-N'-[1-(4-bromophenyl)ethylidene]propanohydrazide has also been found to have low toxicity in animal studies.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(1H-1,2,3-benzotriazol-1-yl)-N'-[1-(4-bromophenyl)ethylidene]propanohydrazide in lab experiments is its potential therapeutic applications in various scientific research fields, including cancer research and neuroprotection. 2-(1H-1,2,3-benzotriazol-1-yl)-N'-[1-(4-bromophenyl)ethylidene]propanohydrazide has also been found to have low toxicity in animal studies, making it a relatively safe compound to use in lab experiments. However, one limitation is that the mechanism of action of 2-(1H-1,2,3-benzotriazol-1-yl)-N'-[1-(4-bromophenyl)ethylidene]propanohydrazide is not fully understood, which may make it difficult to optimize its therapeutic potential.

Future Directions

There are several future directions for 2-(1H-1,2,3-benzotriazol-1-yl)-N'-[1-(4-bromophenyl)ethylidene]propanohydrazide research, including further studies on its mechanism of action, optimization of its therapeutic potential, and investigation of its potential use in combination with other therapeutic agents. Additionally, more studies are needed to determine the safety and efficacy of 2-(1H-1,2,3-benzotriazol-1-yl)-N'-[1-(4-bromophenyl)ethylidene]propanohydrazide in human clinical trials.

Synthesis Methods

2-(1H-1,2,3-benzotriazol-1-yl)-N'-[1-(4-bromophenyl)ethylidene]propanohydrazide has been synthesized through a variety of methods, including the reaction of 4-bromobenzaldehyde with 2-(1H-1,2,3-benzotriazol-1-yl)acetic acid hydrazide in the presence of acetic acid. Another method involves the reaction of 4-bromobenzaldehyde with 2-(1H-1,2,3-benzotriazol-1-yl)acetic acid hydrazide in the presence of triethylamine. The resulting product is then purified through recrystallization.

Scientific Research Applications

2-(1H-1,2,3-benzotriazol-1-yl)-N'-[1-(4-bromophenyl)ethylidene]propanohydrazide has been studied for its potential therapeutic applications in various scientific research fields, including cancer research, neuroprotection, and oxidative stress. In cancer research, 2-(1H-1,2,3-benzotriazol-1-yl)-N'-[1-(4-bromophenyl)ethylidene]propanohydrazide has been shown to inhibit the growth of cancer cells and induce apoptosis. 2-(1H-1,2,3-benzotriazol-1-yl)-N'-[1-(4-bromophenyl)ethylidene]propanohydrazide has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, 2-(1H-1,2,3-benzotriazol-1-yl)-N'-[1-(4-bromophenyl)ethylidene]propanohydrazide has been studied for its potential use as an antioxidant and anti-inflammatory agent.

properties

IUPAC Name

2-(benzotriazol-1-yl)-N-[1-(4-bromophenyl)ethylideneamino]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrN5O/c1-11(13-7-9-14(18)10-8-13)19-21-17(24)12(2)23-16-6-4-3-5-15(16)20-22-23/h3-10,12H,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWEXXHNYYKHYPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NN=C(C)C1=CC=C(C=C1)Br)N2C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(benzotriazol-1-yl)-N-[1-(4-bromophenyl)ethylideneamino]propanamide

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